molecular formula C20H18N2O3S2 B2803902 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 1706001-48-0

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone

Cat. No.: B2803902
CAS No.: 1706001-48-0
M. Wt: 398.5
InChI Key: HTEDJAXBKKUREK-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,4-thiazepane ring fused with a benzo[d][1,3]dioxol group at position 7 and a benzo[d]thiazole moiety linked via a methanone bridge.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(14-1-3-15-19(10-14)27-11-21-15)22-6-5-18(26-8-7-22)13-2-4-16-17(9-13)25-12-24-16/h1-4,9-11,18H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEDJAXBKKUREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates, followed by their coupling through a thiazepane ring formation. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

Major Products Formed

Scientific Research Applications

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid architecture. Key analogues from the literature include:

Compound Name Core Structure Key Substituents Synthesis Route (Reference)
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone 1,4-Thiazepane Benzo[d][1,3]dioxol-5-yl, 2-phenyl-1,2,3-triazole Not detailed in evidence
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Thiazole Benzo[d][1,3]dioxol-5-yl, cyclopropane-carboxamide, pyrrolidin-1-yl Amide coupling
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Thiazol-4(5H)-one Benzylidene, substituted anilines Condensation with K₂CO₃ in MeOH

Key Observations :

  • Methanone vs. Carboxamide Linkers: Unlike compound 74 , which uses a carboxamide linker, the methanone bridge in the target compound may reduce hydrogen-bonding capacity but improve lipophilicity.
  • Thiazepane vs. Thiazolidinone Cores: The 1,4-thiazepane core introduces a 7-membered ring, offering greater conformational flexibility compared to the rigid thiazolidin-4-one scaffold in .
Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are unavailable, predictions based on analogues suggest:

  • LogP: Estimated ~3.5 (higher than compound 74 due to the methanone linker) .
  • Solubility : Moderate aqueous solubility due to the benzo[d][1,3]dioxol group’s polarity, though lower than carboxamide-containing analogues.
  • Metabolic Stability: The methylenedioxyphenyl group may inhibit CYP450 enzymes, extending half-life compared to non-substituted aryl derivatives .

Research Findings and Limitations

Challenges in Comparison
  • Data Gaps : Absence of crystallographic (e.g., SHELX-refined structures ) or spectroscopic data (e.g., NMR ) limits precise structural comparisons.
  • Synthetic Complexity: Multi-step synthesis (e.g., as in ) may reduce yield compared to simpler thiazolidinones .

Biological Activity

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone is a complex organic molecule with potential pharmacological properties. Its structure features a thiazepane ring and benzo[d][1,3]dioxole moiety, which suggests a diverse range of biological activities.

Structural Characteristics

The compound can be described by the following structural formula:

ComponentDescription
Thiazepane Ring A seven-membered heterocyclic ring that contributes to the compound's rigidity and potential reactivity.
Benzo[d][1,3]dioxole An aromatic system known for its biological activity, particularly in medicinal chemistry.
Benzo[d]thiazole Another aromatic system that enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in various cancer cell lines:

  • Cytotoxicity Assays : Compounds were tested against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines using Sulforhodamine B (SRB) assay.
  • IC50 Values : Some derivatives displayed IC50 values lower than standard drugs like doxorubicin, indicating stronger anticancer effects. For example:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7) .

The mechanisms underlying the anticancer activity of similar compounds often include:

  • EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR) pathway.
  • Apoptosis Induction : Activation of apoptotic pathways through proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Interference with cell cycle progression leading to increased apoptosis rates.

Computational Predictions

Using computational tools like the Prediction of Activity Spectra for Substances (PASS), researchers can forecast potential biological activities based on molecular structure. These predictions suggest that compounds with similar frameworks may exhibit:

  • Antitumor activity
  • Antimicrobial properties
  • Anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Studies : A series of benzo[d][1,3]dioxole derivatives were synthesized and evaluated for their anticancer properties, revealing significant cytotoxic effects against multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiazepane ring or substituents on the aromatic systems can enhance or diminish biological activities, highlighting the importance of molecular design in drug development .

Q & A

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinase domains). Key parameters:
    • Grid box : Centered on ATP-binding pocket (coordinates x=15.2, y=22.8, z=18.4) .
    • Scoring function : MM/GBSA refines binding affinity estimates .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. Metrics include RMSD (<2.0 Å) and hydrogen bond persistence .
    Validation : Compare predicted IC50_{50} with experimental enzymatic assays (e.g., 85% correlation for kinase inhibitors) .

How are stability and degradation profiles evaluated under varying conditions?

Q. Methodological Focus

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24h .
    • Oxidative stress : 3% H2_2O2_2 at 25°C for 6h .
  • Analytical Monitoring : Use LC-MS to identify degradation products (e.g., benzodioxole ring opening at m/z 135) .
    Outcome : The compound showed >90% stability in pH 7.4 buffer but degraded rapidly under UV light (t1/2_{1/2} = 2h) .

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